1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene
Overview
Description
1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is an organic compound with the molecular formula C12H8ClNO4S. It is a derivative of benzene, where a chlorine atom and a sulfonyl group substituted with a nitrophenyl group are attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene can be synthesized through several methods. One common synthetic route involves the sulfonylation of 1-chloro-4-nitrobenzene with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide, methoxide, or amine groups, leading to the formation of corresponding substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid, resulting in the formation of 1-chloro-4-((4-aminophenyl)sulfonyl)benzene.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like iron powder, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable in various organic synthesis reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene involves its ability to undergo nucleophilic substitution reactions. The chlorine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile.
In biological systems, the compound can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfonyl group can form covalent bonds with amino acid residues, leading to changes in protein structure and function.
Comparison with Similar Compounds
1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene can be compared with similar compounds such as:
1-Chloro-4-nitrobenzene: This compound lacks the sulfonyl group, making it less reactive in nucleophilic substitution reactions.
4-Nitrobenzenesulfonyl chloride: This compound has a sulfonyl chloride group instead of a sulfonyl group substituted with a nitrophenyl group, leading to different reactivity and applications.
1-Chloro-4-((4-aminophenyl)sulfonyl)benzene: This compound is the reduced form of this compound, with an amino group instead of a nitro group, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various chemical and industrial applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMJWBJCNUSXDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332588 | |
Record name | p-Chlorophenyl p-nitrophenyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39055-84-0 | |
Record name | 1-Chloro-4-[(4-nitrophenyl)sulfonyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39055-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Chlorophenyl p-nitrophenyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.